molecular formula C13H17ClO4 B1623361 4-Chloro-2',4',6'-trimethoxybutyrophenone CAS No. 80904-51-4

4-Chloro-2',4',6'-trimethoxybutyrophenone

Cat. No.: B1623361
CAS No.: 80904-51-4
M. Wt: 272.72 g/mol
InChI Key: KXDSHDKQUXYLDB-UHFFFAOYSA-N
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Description

4-Chloro-2',4',6'-trimethoxybutyrophenone is a substituted butyrophenone derivative characterized by a chloro group at the 4-position and methoxy groups at the 2', 4', and 6' positions of the aromatic ring. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents likely influences its reactivity, solubility, and biological activity .

Properties

IUPAC Name

4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSHDKQUXYLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001628
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
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Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80904-51-4
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80904-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2',4',6'-trimethoxybutyrophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
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Record name 4-chloro-2',4',6'-trimethoxybutyrophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone typically involves the chlorination of 2’,4’,6’-trimethoxybutyrophenone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,4’,6’-trimethoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-Chloro-2’,4’,6’-trimethoxybutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives that exhibit different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or chain length. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-2',4',6'-trimethoxybutyrophenone 4-Cl; 2',4',6'-OCH₃ C₁₃H₁₅ClO₄ 270.71 g/mol Hypothesized use in drug intermediates (inferred from analogs)
4-Chloro-4'-fluorobutyrophenone 4-Cl; 4'-F C₁₀H₁₀ClFO 200.64 g/mol Organic synthesis (e.g., cyclopropyl ketones)
4-Chloro-2',5'-dimethylbutyrophenone 4-Cl; 2',5'-CH₃ C₁₂H₁₅ClO 210.70 g/mol Intermediate for pharmaceuticals (e.g., ciproxifan)
4-Chloro-2',6'-dimethoxybenzophenone 4-Cl; 2',6'-OCH₃ C₁₅H₁₃ClO₃ 276.72 g/mol Photochemical studies, polymer synthesis
4'-Chlorobutyrophenone 4'-Cl C₁₀H₁₁ClO 182.65 g/mol General organic synthesis

Critical Analysis of Substituent Effects

Chloro vs. Fluoro Substitution: 4-Chloro-4'-fluorobutyrophenone () exhibits lower molecular weight and altered polarity compared to the trimethoxy analog. Chlorodifluoroacetophenone derivatives () show distinct reactivity in nucleophilic substitution due to halogen electronegativity differences.

Methoxy Positioning: 4-Chloro-2',6'-dimethoxybenzophenone () has methoxy groups at 2' and 6' positions, creating a sterically hindered aromatic system. This contrasts with the 2',4',6'-trimethoxy substitution in the target compound, which may enhance solubility in polar solvents but reduce membrane permeability .

Methyl vs. Methoxy Groups: 4-Chloro-2',5'-dimethylbutyrophenone () replaces methoxy with methyl groups, increasing hydrophobicity. This modification is critical in drug design for optimizing blood-brain barrier penetration .

Limitations and Knowledge Gaps

  • No direct studies on this compound were identified in the provided evidence. Current comparisons rely on extrapolation from structural analogs.
  • Contradictions arise in substituent effects: Methoxy groups may enhance solubility () but reduce bioavailability (), necessitating case-specific evaluations.

Biological Activity

4-Chloro-2',4',6'-trimethoxybutyrophenone is an organic compound that belongs to the class of aromatic ketones. It is characterized by a chloro group and three methoxy groups attached to a butyrophenone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various proteins and enzymes in the body. Chlorinated aromatic compounds often undergo nucleophilic aromatic substitution reactions, which can lead to significant biochemical effects. The pharmacokinetics of such compounds greatly influence their bioavailability and therapeutic efficacy, impacting how they interact with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's minimum inhibitory concentrations (MICs) suggest it may be comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated significant cytotoxic effects. Notably, it induced apoptosis in MCF-7 breast cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression . The compound's ability to inhibit cell growth and induce apoptosis positions it as a potential agent in cancer therapy.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results showed inhibition zones ranging from 20 mm to 30 mm depending on the strain, indicating strong antibacterial activity comparable to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone (mm)
E. coli25
S. aureus30
P. aeruginosa22

Study 2: Anticancer Activity in MCF-7 Cells

A study examining the effects of the compound on MCF-7 breast cancer cells found that treatment led to a significant reduction in cell viability. The IC50 value was determined to be approximately 225 µM, indicating effective inhibition of cell proliferation .

Treatment Concentration (µM)Cell Viability (%)
0100
5085
10070
22540

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's efficacy in biological systems. Studies suggest that environmental conditions such as pH and temperature can influence the stability and interactions of the compound with its targets.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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